molecular formula C18H15NO2 B187376 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid CAS No. 20389-07-5

2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

Cat. No. B187376
CAS RN: 20389-07-5
M. Wt: 277.3 g/mol
InChI Key: QPRKYBSLBFZYHE-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H15NO2 . It is a heterocyclic compound that contains a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline derivatives, including “2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid”, has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid” is characterized by a quinoline ring fused with a phenyl ring that carries two methyl groups at the 2 and 5 positions . The quinoline ring itself is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid” include a molecular weight of 277.32 . It is a powder at room temperature . The melting point is reported to be 201-202°C .

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their anticorrosive properties. These compounds are known for their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This ability makes them effective as corrosion inhibitors, protecting metals from degradation. The high electron density of quinoline derivatives contributes to their effectiveness in preventing metallic corrosion. This application is crucial in various industries where metal preservation is essential, including construction, automotive, and maritime sectors (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinoline and its derivatives have been recognized for their potential in the field of optoelectronics. Research has shown that incorporating quinoline into π-extended conjugated systems can significantly enhance the creation of novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of quinoline derivatives in synthesizing compounds with desirable electroluminescent properties opens up possibilities for advances in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This area of application demonstrates the critical role of quinoline derivatives in advancing technology for display and lighting solutions (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

The role of carboxylic acids, including 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, as inhibitors in biocatalytic processes has been a subject of scientific inquiry. These compounds can interfere with microbial activity, affecting the production and yield of various biorenewable chemicals. Understanding the inhibitory effects of quinoline derivatives on microbes such as Escherichia coli and Saccharomyces cerevisiae is vital for developing strategies to overcome these challenges. This research has implications for the fermentation industry, where the goal is to maximize the production of biorenewable fuels and chemicals without the detrimental effects caused by inhibitory substances (Jarboe, Royce, & Liu, 2013).

Drug Discovery

The exploration of quinoline derivatives in drug discovery has highlighted their significance in developing new therapeutic agents. These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for pharmaceutical research. The ability to modify the quinoline structure to achieve targeted biological effects has led to the synthesis of compounds with potential as anticancer, antimicrobial, and anti-inflammatory agents. This versatility underscores the importance of quinoline derivatives in medicinal chemistry, offering pathways to novel treatments for various diseases (Salahuddin et al., 2023).

Safety and Hazards

The safety information available indicates that “2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid” may be hazardous. The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-8-12(2)14(9-11)17-10-15(18(20)21)13-5-3-4-6-16(13)19-17/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKYBSLBFZYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346889
Record name 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

CAS RN

20389-07-5
Record name 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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